molecular formula C17H12Cl2N2O2 B12885762 [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-68-0

[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12885762
CAS No.: 75821-68-0
M. Wt: 347.2 g/mol
InChI Key: QCDXAOWIGSYLQM-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

75821-68-0

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H12Cl2N2O2/c18-14-7-6-11(8-15(14)19)17-12(9-16(22)23)10-21(20-17)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,22,23)

InChI Key

QCDXAOWIGSYLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)CC(=O)O

Origin of Product

United States

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